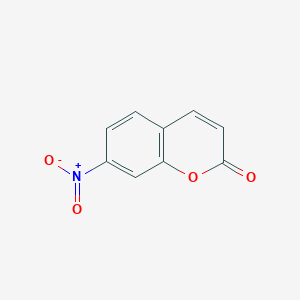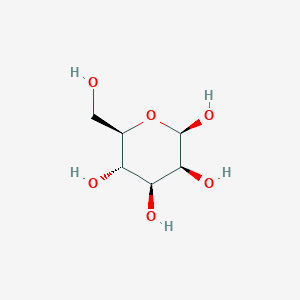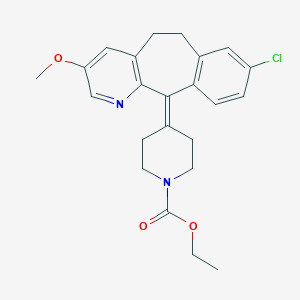
7-硝基香豆素
描述
7-Nitrocoumarin, also known as 7-Nitro-4-hydroxycoumarin, is a synthetic nitrobenzene derivative with a wide range of applications in both scientific research and industrial processes. It is a colorless, crystalline solid with a sweet, fruity odor and a melting point of 121-122 °C. 7-Nitrocoumarin is a versatile compound with a wide range of uses in the fields of biochemistry, pharmacology, and toxicology.
科学研究应用
抗炎和抗氧化特性:França等人(2021年)的研究发现,6,7-二甲氧基-3-硝基香豆素减少了大鼠结扎诱导的牙周炎中的炎症性骨质流失,并增加了血红素氧化酶-1的表达水平,表明具有潜在的抗炎和抗氧化作用(França等人,2021年)。
药理学探针:Pelkonen等人(2000年)描述了7-羟基香豆素作为CYP2A6的探针,CYP2A6是一种参与尼古丁代谢和各种药物和致癌物的氧化代谢的细胞色素P450酶(Pelkonen et al., 2000)。
抗组胺和抗过敏作用:Buckle等人(1979年)报告称,7-硝基香豆素衍生物可以抑制大鼠的组胺释放,并拮抗过敏反应中缓慢反应物质的作用,暗示在过敏反应中可能有潜在用途(Buckle et al., 1979)。
癌症研究:Finn等人(2005年)观察到,将人类恶性黑色素瘤细胞暴露于6-硝基-7-羟基香豆素可以调节p38 MAP激酶的磷酸化,影响黑色素生成和细胞分化,表明在癌症治疗中可能有潜在的治疗应用(Finn et al., 2005)。
凝血抑制:M等人(2005年)的研究表明,7-硝基香豆素衍生物可以作为维生素K环氧还原酶的竞争性抑制剂,这对于形成凝血因子至关重要,表明在凝血过程中可能有潜在的医学应用(M et al., 2005)。
神经药理学:Volke等人(1997年)证明,一氧化氮合酶抑制剂7-硝基吲唑在焦虑模型中表现出类抗焦虑特性,暗示其在神经精神疾病中的作用(Volke et al., 1997)。
神经保护作用:Hantraye等人(1996年)发现,7-硝基吲唑可以保护MPTP处理的狒狒免受多巴胺耗竭和认知缺陷的影响,表明具有潜在的神经保护应用(Hantraye等人,1996年)。
安全和危害
未来方向
Future research could focus on the development of 3-aminocoumarin-based compounds, including 7-Nitrocoumarin, using greener and eco-friendly methods . The significant biological activities and unique properties of coumarin derivatives have played an important role in the development of novel drugs .
作用机制
Target of Action
7-Nitrocoumarin, like other coumarin derivatives, has a diverse range of biological and therapeutic properties .
Mode of Action
For instance, a semi-synthetic coumarin derivative, 6,7-dimethoxy-3-nitrocoumarin, showed firm bonds with its targets (above 6.0 kcal/mol), providing further insight into the interactions of the synthesized ligand with the targets associated with inflammatory bone loss during periodontitis .
Biochemical Pathways
Coumarins are secondary metabolites originating from the phenylpropanoid pathway . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
Pharmacokinetics
Adme studies are critical in understanding how a drug is processed by the human body to assess safety and toxicity .
Result of Action
For example, 6,7-dimethoxy-3-nitrocoumarin reduced alveolar bone loss, lowered mRNA expression levels of TNF-α and IL-1β, and increased both the mRNA expression levels of HO-1 and the catalase activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of coumarins . These factors produce inter-individual variation in the metabolism of drugs such as coumarin . .
生化分析
Biochemical Properties
7-Nitrocoumarin, like other coumarins, plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, coumarins are known to interact with enzymes such as monoamine oxidase . The nature of these interactions often involves the coumarin core of the molecule, which can influence the activity of these enzymes .
Cellular Effects
7-Nitrocoumarin can have various effects on different types of cells and cellular processes. For example, certain coumarin derivatives have been observed to exhibit cell toxic behavior . The influence of 7-Nitrocoumarin on cell function can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Nitrocoumarin involves its interactions at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some coumarin derivatives have been observed to inhibit nitric oxide production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Nitrocoumarin can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 7-Nitrocoumarin can vary with different dosages in animal models. For instance, a study found that 6,7-dimethoxy-3-nitrocoumarin reduced alveolar bone loss in rats at a dosage of 1 mg/kg .
Metabolic Pathways
7-Nitrocoumarin is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
7-Nitrocoumarin is transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
7-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSECDQPYFOEVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348772 | |
| Record name | 7-Nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19063-58-2 | |
| Record name | 7-Nitrocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19063-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-nitrocoumarin a suitable substrate for studying microbial nitroreductases?
A1: 7-Nitrocoumarin and its derivatives are particularly useful for studying microbial nitroreductases because of their ability to act as fluorogenic substrates. [] When 7-nitrocoumarin is reduced by nitroreductases, it transforms into the corresponding 7-aminocoumarin derivative. This change is significant because 7-aminocoumarins are fluorescent, unlike their 7-nitro counterparts. This fluorescence allows researchers to easily detect and quantify nitroreductase activity. []
Q2: Can you elaborate on the role of 7-nitrocoumarin in investigating Escherichia coli reductases?
A2: Escherichia coli, a common bacterium, possesses enzymes called reductases that can process both azo and nitro compounds. 7-Nitrocoumarin-3-carboxylic acid (7NCCA), a derivative of 7-nitrocoumarin, serves as a valuable tool for understanding the activity of these reductases. [] Researchers use 7NCCA alongside other compounds like methyl red to differentiate the specificities and characteristics of major E. coli reductases. [] This research sheds light on the metabolic pathways of E. coli and its potential responses to various substances.
Q3: How does the structure of coumarin derivatives, particularly the presence of substituents like a nitro group at the 7-position, influence their reactivity with chloramine-B?
A3: Research indicates that the presence and nature of substituents on the coumarin ring system significantly impact the rate of oxidation by chloramine-B in acidic conditions. [] Specifically, a study examining the kinetics of coumarin oxidation revealed that 7-nitrocoumarin exhibited the slowest reaction rate compared to other substituted coumarins (7-methoxycoumarin, 7-ethoxycoumarin, 7-hydroxycoumarin) and the parent coumarin molecule. [] This suggests that the electron-withdrawing nitro group at the 7-position deactivates the coumarin ring towards electrophilic attack, which is a key step in the proposed reaction mechanism involving molecular chlorine. [] This finding highlights the importance of structure-activity relationships in understanding the reactivity of coumarin derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)




![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)